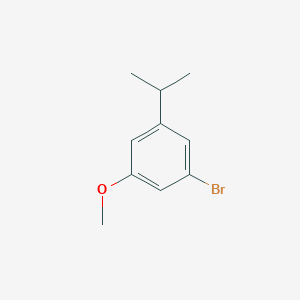

1-Bromo-3-isopropyl-5-methoxybenzene

Description

Significance of Aryl Halides as Synthetic Precursors in Organic Chemistry

Among the myriad of functionalized aryl systems, aryl halides stand out for their exceptional utility as synthetic precursors. The carbon-halogen bond, while relatively stable, can be selectively activated under specific reaction conditions, making it a versatile handle for the introduction of new chemical bonds. This reactivity is the cornerstone of numerous name reactions in organic chemistry, most notably transition-metal-catalyzed cross-coupling reactions. google.com Pioneers in this field, such as Suzuki, Heck, and Negishi, have developed powerful methodologies that utilize aryl halides to form carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. These reactions have revolutionized the way chemists approach the synthesis of complex organic molecules, enabling the construction of previously inaccessible structures. google.com

Influence of Alkyl and Alkoxy Substituents on Aromatic Reactivity and Selectivity

The reactivity and selectivity of an aryl halide in a chemical reaction are profoundly influenced by the nature and position of other substituents on the aromatic ring. Alkyl groups, such as the isopropyl group, are generally considered to be weakly activating and ortho-, para-directing in electrophilic aromatic substitution reactions. This is due to a combination of inductive effects, where the alkyl group donates electron density through the sigma bond network, and hyperconjugation. openstax.org

Positioning of 1-Bromo-3-isopropyl-5-methoxybenzene within Modern Aromatic Chemistry

This compound emerges as a molecule of significant interest within this landscape. Its structure incorporates three key features that make it a valuable tool in modern organic synthesis:

A Bromo Substituent: This serves as a key functional handle for a wide range of transformations, most notably cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

An Isopropyl Group: This alkyl substituent influences the steric and electronic properties of the molecule, potentially directing reactions to specific positions and enhancing solubility in organic solvents.

A Methoxy (B1213986) Group: As a strong activating group, it enhances the reactivity of the aromatic ring towards certain reagents and, in concert with the other substituents, finely tunes the molecule's electronic character.

The specific 1,3,5-substitution pattern, often referred to as a meta-relationship between the substituents, provides a unique scaffold for the synthesis of complex, non-linear molecules.

Academic Research Landscape and Interdisciplinary Relevance of the Compound

While specific, in-depth research articles focusing solely on this compound are not abundant, its importance can be inferred from its role as a building block in the synthesis of more complex molecules. Its CAS number, 1204344-29-5, appears in chemical supplier catalogs, indicating its availability for research purposes. google.comvaia.comchemicalbook.com

The interdisciplinary relevance of this compound lies in its potential application in various fields that rely on the synthesis of novel organic molecules. For instance, in medicinal chemistry, substituted bromoanisole derivatives are common intermediates in the development of new therapeutic agents. The specific substitution pattern of this compound could be leveraged to create molecules with specific three-dimensional shapes to interact with biological targets.

In materials science, functionalized aryl halides are precursors to organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the final material can be fine-tuned by the choice of substituents on the aromatic core. The combination of the electron-donating methoxy group and the bulky isopropyl group in this compound could be exploited to synthesize materials with tailored electronic and morphological properties.

Although direct research on this specific molecule is not extensively published, the principles of organic synthesis and the known reactivity of its constituent functional groups strongly suggest its utility as a versatile intermediate in the creation of a wide range of functional organic molecules with potential applications across various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methoxy-5-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)8-4-9(11)6-10(5-8)12-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTXKPZLALORFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Chemical Reactivity and Mechanistic Pathways of 1 Bromo 3 Isopropyl 5 Methoxybenzene

The unique substitution pattern on the benzene (B151609) ring of 1-Bromo-3-isopropyl-5-methoxybenzene dictates its behavior in various organic reactions. The presence of a bromo substituent makes it an ideal candidate for palladium-catalyzed cross-coupling reactions. The methoxy (B1213986) group, being strongly electron-donating, and the isopropyl group, a weakly electron-donating group, activate the ring towards electrophilic attack and influence the regioselectivity of such reactions. Conversely, these electron-donating groups disfavor nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the carbon-bromine bond serves as the reactive site for these transformations. The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound. msu.edunih.gov The reaction of this compound with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative.

The catalytic cycle proceeds through three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

Transmetalation : The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst. msu.edu

While specific experimental data for this exact substrate is not prevalent, typical conditions for a successful Suzuki-Miyaura coupling are well-established.

Table 1: Typical Components for Suzuki-Miyaura Coupling

| Component | Function / Example(s) |

|---|---|

| Aryl Halide | Electrophile (e.g., this compound) |

| Organoboron Reagent | Nucleophile (e.g., Phenylboronic acid) |

| Palladium Catalyst | Facilitates the reaction (e.g., Pd(PPh₃)₄, Pd(OAc)₂) |

| Ligand | Stabilizes and activates the catalyst (e.g., PPh₃, PCy₃) |

| Base | Activates the organoboron reagent (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |

| Solvent | Dissolves reactants (e.g., Dioxane, Toluene, DMF, often with water) |

Heck and Sonogashira Reactions for C-C Alkene/Alkyne Formation

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. The mechanism involves oxidative addition of this compound to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to release the product.

The Sonogashira reaction is a method to form C(sp²)–C(sp) bonds by coupling an aryl halide with a terminal alkyne. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst. The copper acetylide, formed in situ, undergoes transmetalation to the palladium center, followed by reductive elimination.

Table 2: General Conditions for Heck and Sonogashira Reactions

| Reaction | Nucleophile | Key Reagents |

|---|---|---|

| Heck | Alkene (e.g., Styrene, Methyl acrylate) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd catalyst (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI), Base (e.g., Et₃N, Piperidine) |

Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction is crucial for synthesizing anilines and their derivatives. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond. The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results.

Table 3: Key Components for Buchwald-Hartwig Amination

| Component | Function / Example(s) |

|---|---|

| Amine | Nitrogen nucleophile (e.g., Aniline (B41778), Morpholine, Benzylamine) |

| Palladium Precatalyst | Source of active catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) |

| Ligand | Bulky phosphine (B1218219) ligands are common (e.g., BINAP, XPhos) |

| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) |

| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) |

Negishi and Stille Coupling Reactions

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. It is known for its high functional group tolerance and reactivity.

The Stille coupling utilizes an organostannane (organotin) reagent. A key advantage is the stability of organostannanes to air and moisture, although the toxicity of tin compounds is a significant drawback.

For this compound, both reactions would proceed via the standard oxidative addition, transmetalation, and reductive elimination cycle to form a new carbon-carbon bond.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism requires the aromatic ring to be "electron-poor," which is typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. science.govbyjus.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

This compound is a poor substrate for SₙAr reactions. The methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups are both electron-donating. They increase the electron density of the benzene ring, destabilizing the anionic intermediate required for the SₙAr mechanism and thus deactivating the substrate towards nucleophilic attack. Therefore, forcing conditions would be required to achieve substitution, and other reaction pathways, such as those involving benzyne (B1209423) intermediates (elimination-addition), might occur under extremely strong basic conditions.

Electrophilic Aromatic Substitution on Substituted Aryl Rings

In contrast to its inertness in SₙAr, this compound is activated towards Electrophilic Aromatic Substitution (EAS) due to its electron-donating substituents. The outcome of an EAS reaction (e.g., nitration, halogenation, Friedel-Crafts reaction) is determined by the combined directing effects of the existing groups. msu.edu

Methoxy group (-OCH₃) : A strongly activating, ortho, para-director due to its strong +R (resonance) effect.

Isopropyl group (-CH(CH₃)₂) : A weakly activating, ortho, para-director due to its +I (inductive) effect.

Bromo group (-Br) : A deactivating, ortho, para-director due to its -I (inductive) and +R (resonance) effects.

The directing effects of these substituents must be considered in concert. The available positions for an incoming electrophile (E⁺) are C2, C4, and C6.

Position 2 : ortho to the methoxy group and ortho to the bromo group.

Position 4 : para to the methoxy group and ortho to the isopropyl group.

Position 6 : ortho to the methoxy group and ortho to the isopropyl group.

The methoxy group is the most powerful activating group and will strongly direct incoming electrophiles to its ortho and para positions (C2, C4, C6). The isopropyl group also directs to C4 and C6. The bromo group directs to C2.

Prediction of Reactivity:

Reinforcement : The directing effects of the methoxy and isopropyl groups reinforce each other at positions 4 and 6. The methoxy and bromo groups reinforce at position 2.

Steric Hindrance : Position 2 (between the bromo and methoxy groups) and position 6 (between the isopropyl and methoxy groups) are sterically hindered.

Most Likely Position : Position 4 is the most sterically accessible and is activated by both the powerful para-directing methoxy group and the ortho-directing isopropyl group.

Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C4 position.

Organometallic Reagent Formation and Reactivity

The presence of a bromine atom on the aromatic ring of this compound provides a prime site for the formation of highly reactive organometallic reagents, namely Grignard and organolithium species. These intermediates are powerful nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation and Subsequent Reactions:

The reaction of this compound with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (3-isopropyl-5-methoxyphenyl)magnesium bromide. This reaction proceeds via an oxidative insertion of magnesium into the carbon-bromine bond. sigmaaldrich.com The formation of this Grignard reagent is a critical step, transforming the electrophilic aromatic halide into a potent nucleophile.

The resulting Grignard reagent is a strong base and a good nucleophile, capable of reacting with a wide array of electrophiles. For instance, reaction with aldehydes and ketones will produce secondary and tertiary alcohols, respectively. Carboxylation with carbon dioxide, followed by an acidic workup, would yield 3-isopropyl-5-methoxybenzoic acid. While specific literature on the reactivity of (3-isopropyl-5-methoxyphenyl)magnesium bromide is scarce, its reactivity can be inferred from the well-established chemistry of other aryl Grignard reagents, such as 3-methoxyphenylmagnesium bromide. nih.govrsc.org

Table 1: Predicted Reactions of (3-isopropyl-5-methoxyphenyl)magnesium bromide This table is illustrative and based on general Grignard reactivity, as specific experimental data for this compound is not readily available in the searched literature.

| Electrophile | Reagent | Predicted Product |

| Formaldehyde | 1. (3-isopropyl-5-methoxyphenyl)MgBr2. H₃O⁺ | (3-isopropyl-5-methoxyphenyl)methanol |

| Acetaldehyde | 1. (3-isopropyl-5-methoxyphenyl)MgBr2. H₃O⁺ | 1-(3-isopropyl-5-methoxyphenyl)ethanol |

| Acetone | 1. (3-isopropyl-5-methoxyphenyl)MgBr2. H₃O⁺ | 2-(3-isopropyl-5-methoxyphenyl)propan-2-ol |

| Carbon Dioxide | 1. (3-isopropyl-5-methoxyphenyl)MgBr2. H₃O⁺ | 3-isopropyl-5-methoxybenzoic acid |

Organolithium Reagent Formation and Reactivity:

Alternatively, this compound can be converted into its corresponding organolithium reagent, 3-isopropyl-5-methoxyphenyllithium, through a metal-halogen exchange reaction. wikipedia.org This is typically achieved by treating the bromo-compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures in an inert solvent like THF or diethyl ether. The rate of this exchange generally follows the trend I > Br > Cl, making the bromo-substituent well-suited for this transformation.

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. This enhanced reactivity allows for a broader range of subsequent reactions. For example, 3-isopropyl-5-methoxyphenyllithium can react with various electrophiles in a similar fashion to the Grignard reagent. However, its increased basicity can sometimes lead to side reactions, such as deprotonation of acidic protons elsewhere in the molecule or the solvent. The presence of the methoxy group can potentially direct the lithiation to an ortho position if a stronger base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA were used, although this is less likely to compete with the facile bromine-lithium exchange.

Functional Group Transformations and Derivatizations of Side Chains

Beyond the reactivity centered on the bromine atom, the isopropyl and methoxy groups of this compound offer further opportunities for synthetic modification.

Modification of the Isopropyl Group

The isopropyl group possesses a benzylic carbon atom, which is susceptible to certain transformations, most notably oxidation.

Oxidation of the Isopropyl Group:

The benzylic position of the isopropyl group is activated towards oxidation. Under strong oxidizing conditions, such as with hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the entire isopropyl group can be oxidized to a carboxylic acid group, which would yield 3-bromo-5-methoxybenzoic acid. However, milder and more selective oxidation methods can target the benzylic C-H bond. For instance, oxidation with molecular oxygen in the presence of an aqueous alkali solution has been shown to convert isopropyl groups on benzene rings into 2-hydroxy-2-propyl groups, which would furnish 2-(3-bromo-5-methoxyphenyl)propan-2-ol. wikipedia.orgresearchgate.net

Table 2: Potential Oxidation Products of the Isopropyl Group This table presents potential outcomes based on general oxidation reactions of alkylbenzenes, as specific experimental data for this compound is not readily available in the searched literature.

| Oxidizing Agent/Conditions | Predicted Product |

| KMnO₄, H⁺, heat | 3-Bromo-5-methoxybenzoic acid |

| O₂, aqueous alkali | 2-(3-Bromo-5-methoxyphenyl)propan-2-ol |

It is important to note that the presence of the electron-withdrawing bromine and electron-donating methoxy group can influence the reactivity of the isopropyl group towards oxidation.

Cleavage or Trans-etherification of the Methoxy Group

The methoxy group, an ether linkage, is generally stable but can be cleaved under specific, often harsh, conditions.

Cleavage of the Methoxy Group:

The demethylation of aryl methyl ethers is a common transformation in organic synthesis. A widely used reagent for this purpose is boron tribromide (BBr₃). Treatment of this compound with BBr₃ in an inert solvent like dichloromethane (B109758) would lead to the cleavage of the methyl-oxygen bond, yielding 3-bromo-5-isopropylphenol (B2646731). The reaction proceeds through the formation of an adduct between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. researchgate.net

Strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can also cleave ethers. libretexts.orglibretexts.org The reaction involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide. In the case of an aryl alkyl ether, the cleavage will always produce a phenol (B47542) and an alkyl halide, as the sp²-hybridized aromatic carbon is not susceptible to Sₙ2 attack. masterorganicchemistry.com Therefore, reacting this compound with HBr would yield 3-bromo-5-isopropylphenol and methyl bromide.

Trans-etherification:

Trans-etherification, the exchange of the alkyl group of an ether, is a less common reaction for simple aryl methyl ethers and generally requires specific catalysts or conditions. There is no readily available literature describing the trans-etherification of this compound. Such a transformation would likely be challenging due to the stability of the aryl ether bond.

Sophisticated Spectroscopic and Structural Elucidation Techniques for 1 Bromo 3 Isopropyl 5 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-Bromo-3-isopropyl-5-methoxybenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the protons of the isopropyl group. The aromatic region would likely display a complex splitting pattern due to the meta-substitution.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of its substituents. The spectrum of this compound would be expected to show distinct peaks for the aromatic carbons, the methoxy carbon, and the carbons of the isopropyl group. The carbon attached to the bromine atom would be significantly shifted due to the halogen's electronegativity.

Predicted NMR Data for this compound:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic-H | 6.7 - 7.2 | 110 - 160 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Isopropyl (-CH(CH₃)₂) | ~2.9 (septet) | ~34 |

| Isopropyl (-CH(CH₃)₂) | ~1.2 (doublet) | ~24 |

| C-Br | - | ~122 |

| C-OCH₃ | - | ~160 |

| C-isopropyl | - | ~150 |

Note: Predicted values are based on the analysis of similar compounds and established chemical shift ranges. Actual experimental values may vary.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within a spin system. For this compound, COSY would be instrumental in confirming the connectivity within the isopropyl group and assigning the coupling patterns of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is crucial for assigning the carbons of the isopropyl and methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is invaluable for establishing the connectivity between the substituents (isopropyl and methyoxy groups) and the benzene (B151609) ring, and for confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide insights into the molecule's preferred conformation, for instance, the spatial relationship between the isopropyl group and the adjacent aromatic protons.

Advanced NMR Experiments for Conformational and Dynamic Studies

For molecules with rotational freedom, such as the isopropyl group in this compound, advanced NMR experiments like variable temperature (VT) NMR can provide information on conformational dynamics. By recording spectra at different temperatures, it is possible to study the rotation around the carbon-carbon single bond of the isopropyl group and determine any energy barriers associated with this motion.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃BrO), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and can be used to deduce the structure. Key expected fragmentation pathways for this compound would include the loss of the isopropyl group, the methoxy group, and the bromine atom.

Predicted HRMS Data and Major Fragments for this compound:

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | C₁₀H₁₃BrO | 228.0150 / 230.0130 | Molecular ion peak with bromine isotopic pattern |

| [M-CH₃]⁺ | C₉H₁₀BrO | 213.9918 / 215.9898 | Loss of a methyl radical from the isopropyl group |

| [M-C₃H₇]⁺ | C₇H₆BrO | 184.9602 / 186.9582 | Loss of the isopropyl radical |

| [M-OCH₃]⁺ | C₁₀H₁₃Br | 197.0224 / 199.0204 | Loss of the methoxy radical |

| [M-Br]⁺ | C₁₀H₁₃O | 149.0966 | Loss of the bromine radical |

Note: m/z values are predicted for the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a fingerprint of the functional groups present.

For this compound, key expected vibrational bands would include:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.

C-O stretching: The ether linkage of the methoxy group would produce a strong C-O stretching band, typically in the 1250-1000 cm⁻¹ region.

C-Br stretching: The C-Br stretch is expected at lower frequencies, typically in the 700-500 cm⁻¹ range.

Predicted Key IR and Raman Bands for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2980-2850 | Strong |

| Aromatic C=C stretch | 1600-1450 | Strong |

| C-H bend (isopropyl) | ~1385, ~1370 | Medium |

| C-O stretch (ether) | 1250-1200 (asymmetric), 1050-1000 (symmetric) | Medium |

| C-Br stretch | 700-500 | Strong |

Note: Predicted frequencies and intensities are based on typical ranges for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the nature and position of the substituents on the benzene ring.

The presence of the methoxy group (an auxochrome) is expected to cause a bathochromic (red) shift of the primary and secondary benzene absorption bands compared to unsubstituted benzene. The bromine atom may also influence the electronic transitions. The UV-Vis spectrum would be useful in confirming the presence of the substituted aromatic system.

Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent:

| Transition | Predicted λmax (nm) |

| π → π* (Primary band) | ~210-230 |

| π → π* (Secondary band) | ~270-290 |

Note: Predicted values are based on the expected effects of the substituents on the benzene chromophore.

X-Ray Crystallography for Solid-State Molecular Architecture

As of the latest available research, specific X-ray crystallography data for this compound is not present in the surveyed scientific literature. This technique, which is fundamental for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, has not been publicly documented for this particular compound.

Therefore, information regarding its crystal system, space group, unit cell dimensions, and other key structural parameters such as bond lengths and angles in the solid state remains uncharacterized. The determination of the solid-state molecular architecture of this compound would require future crystallographic studies on a suitable single crystal of the compound.

Role of 1 Bromo 3 Isopropyl 5 Methoxybenzene As a Versatile Building Block in Chemical Synthesis and Materials Science Research

Precursor for Advanced Organic Electronic and Optoelectronic Materials

1-Bromo-3-isopropyl-5-methoxybenzene serves as a valuable precursor in the synthesis of materials for organic electronics and optoelectronics. Its substituted benzene (B151609) ring allows for the strategic construction of larger, more complex molecules with tailored electronic properties. The presence of the bromo group provides a reactive site for cross-coupling reactions, which are fundamental to the assembly of the building blocks for these advanced materials.

Synthesis of Monomers for Conjugated Polymers

The development of conjugated polymers is a cornerstone of modern organic electronics. These materials, which feature alternating single and multiple bonds, exhibit semiconductor properties and are integral to devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of these polymers often relies on the polymerization of monomeric units, and this compound can be a key starting material in the creation of such monomers.

While specific research detailing the use of this compound in conjugated polymer synthesis is not extensively documented, its utility can be inferred from established synthetic methodologies. For instance, bromo-aryl compounds are frequently employed in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to create conjugated microporous polymers. In a typical reaction, a bromo-aryl monomer is coupled with an alkynyl aryl monomer in the presence of a palladium(0) catalyst. This process allows for the construction of a porous, conjugated network with potential applications in gas storage, separations, and catalysis. The isopropyl and methoxy (B1213986) substituents on the this compound ring can be used to fine-tune the solubility and electronic properties of the resulting polymer.

A generalized scheme for the synthesis of a conjugated polymer monomer using a bromo-aryl compound is presented below:

| Reactant A | Reactant B | Catalyst | Reaction Type | Product |

| This compound | Terminal Alkyne | Palladium(0) Complex | Sonogashira Coupling | Aryl-alkyne Monomer |

This monomer can then undergo further polymerization to yield a conjugated polymer with a backbone incorporating the 3-isopropyl-5-methoxyphenyl unit.

Intermediates for Small Molecule Semiconductors

Small molecule semiconductors are an alternative to conjugated polymers in organic electronic devices. They offer the advantages of well-defined molecular structures and high purity, which can lead to improved device performance and reproducibility. The synthesis of these materials often involves the construction of a core structure functionalized with various substituents to control packing and electronic properties.

This compound can act as a key intermediate in the synthesis of such small molecules. The bromo group can be converted to other functional groups, such as a boronic acid or a trialkyltin group, via lithium-halogen exchange followed by quenching with an appropriate electrophile. These functionalized derivatives can then participate in cross-coupling reactions to build up the desired semiconductor scaffold. For example, a Suzuki coupling reaction between a boronic acid derivative of the compound and another aryl halide could be used to create a biaryl structure, a common motif in small molecule semiconductors.

Scaffold in the Construction of Complex Organic Molecules

The unique substitution pattern of this compound makes it a useful scaffold for the synthesis of more complex organic molecules. The interplay of the electron-donating methoxy group and the bulky isopropyl group can influence the reactivity and selectivity of reactions at the aromatic ring, while the bromo group provides a handle for further functionalization.

Building Block for Natural Product Total Synthesis (as a model or intermediate)

While there are no prominent examples in the scientific literature of the direct use of this compound in the total synthesis of a natural product, its structural motifs are present in various natural compounds. The 3,5-dioxygenated aromatic pattern is a common feature in polyketide and phenylpropanoid natural products. The synthesis of analogues or fragments of these natural products could potentially utilize this compound as a starting material.

For instance, the core structure of certain phenolic natural products could be assembled by employing this compound as a key building block. The bromo group could be used to introduce other fragments of the natural product via cross-coupling reactions, and the methoxy group could be deprotected to reveal a phenol (B47542) if needed.

Precursor for Ligands in Catalysis

The development of new ligands is crucial for advancing the field of catalysis. Ligands coordinate to a metal center and modulate its catalytic activity and selectivity. Biaryl-containing phosphine (B1218219) ligands, for example, are widely used in cross-coupling reactions.

This compound can serve as a precursor for the synthesis of such ligands. A key step in the synthesis of many biaryl ligands is a Suzuki-Miyaura cross-coupling reaction. The bromo-substituted ring of this compound can be coupled with an arylboronic acid to form a biaryl structure. Subsequent functionalization, such as the introduction of a phosphine group, would then lead to the final ligand. The isopropyl and methoxy groups on one of the aryl rings can provide steric bulk and electronic influence that can be beneficial for the catalytic performance of the resulting metal-ligand complex.

A representative synthetic sequence is outlined below:

| Starting Material | Reagent | Reaction Type | Intermediate |

| This compound | Arylboronic Acid | Suzuki-Miyaura Coupling | 3-Isopropyl-5-methoxybiphenyl |

| 3-Isopropyl-5-methoxybiphenyl | n-BuLi, PCl₃ | Lithiation/Phosphinylation | (3-Isopropyl-5-methoxy-[1,1'-biphenyl]-x-yl)phosphine |

Intermediate for Specialty Chemical Synthesis (excluding regulated or prohibited end-uses)

Beyond the realms of materials science and complex molecule synthesis, this compound can also be utilized as an intermediate in the synthesis of various specialty chemicals. The reactivity of the bromo group allows for its conversion into a wide range of other functional groups, making it a versatile starting point for the preparation of compounds with specific applications.

One potential application is in the synthesis of active pharmaceutical ingredients (APIs). While not directly used in known drugs, its structural analogue, 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene, is a key intermediate in the synthesis of the cholesteryl ester transfer protein (CETP) inhibitor, anacetrapib. This suggests that the this compound scaffold could be of interest in medicinal chemistry for the development of new therapeutic agents.

A Strategic Component in the Synthesis of Agrochemical Intermediates

The precise arrangement of functional groups on an aromatic ring is a critical design element in the development of modern agrochemicals. While direct evidence of the use of this compound in commercially available agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in patented and researched compounds, suggesting its potential as a valuable intermediate. The 3-isopropyl-5-methoxyphenyl moiety can be found in molecules investigated for their fungicidal, herbicidal, and insecticidal properties.

The synthesis of such agrochemicals often involves cross-coupling reactions where the bromine atom of this compound can be substituted. For instance, Suzuki-Miyaura coupling can be employed to introduce a new carbon-carbon bond, linking the substituted phenyl ring to other heterocyclic or aromatic systems commonly found in bioactive molecules. Similarly, Buchwald-Hartwig amination could be used to introduce nitrogen-containing functional groups, which are prevalent in many pesticides.

Below is a hypothetical, yet plausible, synthetic route illustrating how this compound could be utilized to synthesize a complex agrochemical intermediate. This example is based on known chemical transformations and the structural components of existing agrochemical patents.

Table 1: Plausible Synthetic Route to an Agrochemical Precursor

| Step | Reactants | Reagents and Conditions | Product | Potential Application of Product |

| 1 | This compound, Pyrazole | Pd(OAc)₂, SPhos, NaOtBu, Toluene, 100 °C | 1-(3-isopropyl-5-methoxyphenyl)-1H-pyrazole | Intermediate for fungicides |

| 2 | 1-(3-isopropyl-5-methoxyphenyl)-1H-pyrazole | NBS, Acetonitrile | 4-bromo-1-(3-isopropyl-5-methoxyphenyl)-1H-pyrazole | Further functionalization |

| 3 | 4-bromo-1-(3-isopropyl-5-methoxyphenyl)-1H-pyrazole, (4-chlorophenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C | 1-(3-isopropyl-5-methoxyphenyl)-4-(4-chlorophenyl)-1H-pyrazole | Precursor to a fungicidal compound |

This synthetic strategy highlights the utility of this compound in constructing molecules with the desired substitution patterns for potential biological activity. The isopropyl and methoxy groups can play a crucial role in modulating the compound's lipophilicity, metabolic stability, and interaction with its biological target.

A Precursor for Advanced Polymer Architectures

In the realm of materials science, substituted aromatic compounds are fundamental building blocks for creating polymers with specialized electronic, optical, and thermal properties. The structure of this compound makes it a candidate for the synthesis of novel polymers through various polymerization techniques. The bromine atom provides a reactive site for cross-coupling polymerization reactions, such as Suzuki or Stille coupling, which are powerful methods for forming carbon-carbon bonds and constructing polymer backbones.

The presence of the isopropyl and methoxy substituents can impart desirable properties to the resulting polymers. The bulky isopropyl group can disrupt polymer chain packing, potentially increasing solubility and processability without sacrificing thermal stability. The methoxy group, being electron-donating, can influence the electronic properties of the polymer, making it relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Research in this area focuses on the synthesis of conjugated polymers where the aromatic units are linked in a way that allows for the delocalization of π-electrons. A hypothetical polymerization of a derivative of this compound is outlined below.

Table 2: Hypothetical Synthesis of a Conjugated Polymer

| Step | Monomer Synthesis | Polymerization Method | Resulting Polymer Structure | Potential Application |

| 1 | Conversion of this compound to a diboronic ester derivative via Miyaura borylation. | Suzuki Polymerization with a dihaloaromatic comonomer (e.g., 1,4-dibromobenzene). | Alternating copolymer containing the 3-isopropyl-5-methoxyphenyl unit. | Active layer in organic electronic devices. |

| 2 | Conversion to a Grignard reagent followed by reaction with a suitable di-electrophile. | Grignard Metathesis (GRIM) Polymerization. | Homopolymer with repeating 3-isopropyl-5-methoxyphenyl units. | Soluble, processable conductive polymer. |

Applications in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can spontaneously assemble into larger, well-defined structures is a major focus of this field. While direct applications of this compound in published supramolecular research are not yet prominent, its structural features suggest it could be a valuable building block for creating larger, functional molecular architectures.

The 3-isopropyl-5-methoxyphenyl moiety can be incorporated into larger molecules designed to act as "tectons" or building blocks for self-assembly. The steric bulk of the isopropyl group and the hydrogen-bonding capability of the methoxy group (after demethylation to a hydroxyl group, for example) can direct the spatial arrangement of molecules in the solid state or in solution.

For instance, this compound could be used to synthesize larger, more complex molecules such as macrocycles or molecular clips. These larger structures, bearing multiple 3-isopropyl-5-methoxyphenyl units, could then self-assemble through π-π stacking, hydrogen bonding, or van der Waals forces to form intricate supramolecular assemblies.

Table 3: Potential Roles in Supramolecular Design

| Supramolecular Target | Synthetic Strategy | Role of the 3-isopropyl-5-methoxyphenyl Moiety | Potential Function of the Assembly |

| Calixarene-like Macrocycles | Multi-step synthesis involving the coupling of several this compound derived units. | The bulky isopropyl groups can control the conformation of the macrocycle, creating a specific cavity size and shape. | Molecular recognition and host-guest chemistry. |

| Foldamers | Synthesis of oligomers where the 3-isopropyl-5-methoxyphenyl units are linked by flexible or rigid spacers. | The substituents can influence the folding of the oligomer chain into a stable secondary structure. | Mimicking biological molecules and catalysis. |

| Liquid Crystals | Incorporation of the 3-isopropyl-5-methoxyphenyl unit into rod-shaped or disc-shaped molecules. | The shape and polarity of the moiety can promote the formation of liquid crystalline phases. | Materials for display technologies. |

The exploration of this compound in supramolecular chemistry is an emerging area with the potential to yield novel materials and systems with functions derived from the collective behavior of molecules.

Synthesis and Reactivity of Structural Analogues and Derivatives of 1 Bromo 3 Isopropyl 5 Methoxybenzene

Systematic Variation of Halogen Substituents and Their Effects

The identity of the halogen substituent on the aromatic ring is a critical determinant of the molecule's reactivity in different chemical transformations, primarily through the interplay of inductive and resonance effects, as well as carbon-halogen bond strength. When considering analogues of 1-bromo-3-isopropyl-5-methoxybenzene, such as the corresponding fluoro, chloro, and iodo derivatives, their reactivity profiles diverge significantly depending on the reaction type.

In electrophilic aromatic substitution (EAS) reactions, the halogen's electronegativity and ability to donate lone-pair electrons via resonance are paramount. Halogens are generally deactivating groups due to their strong inductive electron withdrawal (-I effect), which reduces the electron density of the benzene (B151609) ring. libretexts.org However, they are ortho-para directors because of electron donation through resonance (+R effect), which stabilizes the intermediate carbocation (arenium ion) during ortho and para attack. libretexts.org The deactivating nature follows the order of electronegativity: F > Cl > Br > I. Consequently, the ring that is substituted with the most electronegative halogen is the most reactive (least deactivated) toward electrophiles. libretexts.org

Conversely, in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, the reactivity order is inverted: I > Br > Cl > F. nih.gov This trend is dictated by the carbon-halogen (C-X) bond dissociation energy. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex. nih.govlibretexts.org A weaker C-X bond facilitates this step, leading to a faster reaction. The C-I bond is the weakest among the halogens, making iodoarenes the most reactive substrates, while the C-F bond is the strongest, rendering fluoroarenes largely unreactive under standard conditions.

Table 1: Relative Reactivity of 1-Halo-3-isopropyl-5-methoxybenzene Analogues

| Reaction Type | Reactivity Order | Primary Influencing Factor |

|---|---|---|

| Electrophilic Aromatic Substitution | F > Cl > Br > I | Inductive/Resonance Effects |

| Palladium-Catalyzed Cross-Coupling | I > Br > Cl > F | Carbon-Halogen Bond Strength |

Exploration of Different Alkyl and Alkoxy Group Variations

The alkyl and alkoxy substituents on the benzene ring significantly influence reactivity and regioselectivity through a combination of electronic and steric effects. nsf.gov Both types of groups are electron-donating and thus activate the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. studymind.co.uk

Alkoxy Group Variation: Alkoxy groups, such as the methoxy (B1213986) group in the parent compound, are potent activating groups. They exert a strong resonance effect (+R effect) by donating a lone pair of electrons from the oxygen atom to the aromatic π-system, in addition to an inductive withdrawal (-I effect). The resonance effect dominates, leading to a substantial increase in the ring's nucleophilicity. libretexts.org

Studies comparing ethoxy, isopropoxy, and tert-butoxy groups show that for bromination at the para position, the reactivity increases from tert-butoxy < ethoxy < isopropoxy. nsf.gov The increasing steric bulk around the oxygen atom can influence the conformation of the alkoxy group and its interaction with the aromatic ring and incoming reagents. The ratio of substitution at the para versus the ortho position is also sensitive to these steric factors. nsf.gov

Table 2: Effect of Alkyl and Alkoxy Substituent Variation on Regioselectivity of Aqueous Bromination

| Substituent | Substituent Type | kobs,para/kobs,ortho Ratio nsf.gov | Dominant Effect on Regioselectivity |

|---|---|---|---|

| Ethylbenzene | Alkyl | 0.65 | Mild Steric Hindrance |

| Isopropylbenzene | Alkyl | 6.1 | Moderate Steric Hindrance |

| tert-Butylbenzene | Alkyl | 51 | Significant Steric Hindrance |

| Ethoxybenzene | Alkoxy | 4.44 | Moderate Steric Hindrance |

| Isopropoxybenzene | Alkoxy | 4.18 | Moderate Steric Hindrance |

| tert-Butoxybenzene | Alkoxy | 1.70 | Significant Steric Hindrance |

Regioisomeric Studies and Their Synthetic Accessibility

The synthesis of specifically substituted benzene derivatives is a central challenge in organic chemistry, where control of regioselectivity is crucial. The 1,3,5-substitution pattern of this compound is synthetically accessible through multi-step sequences that carefully consider the directing effects of the substituents. General strategies for creating 1,3,5-trisubstituted benzenes include the acid- or metal-catalyzed cyclotrimerization of appropriately substituted alkynes, which can provide direct access to the core structure with complete regioselectivity under certain conditions. nih.govsapub.org Other modern methods involve annulation reactions to construct the aromatic ring from acyclic precursors. acs.orgresearchgate.net

The synthesis of other regioisomers, such as 1-bromo-2-isopropyl-4-methoxybenzene or 1-bromo-4-isopropyl-2-methoxybenzene, requires different synthetic planning. The accessibility of a particular isomer is highly dependent on the directing effects of the groups introduced at each step. For example, starting with an ortho/para-directing group will favor substitution at those positions, while starting with a meta-director will lead to a different set of isomers.

A common and versatile method for introducing a halogen at a specific position that might be otherwise difficult to access is the Sandmeyer reaction. researchgate.net This two-step process involves the diazotization of a substituted aniline (B41778) precursor, followed by the displacement of the diazonium group with a halide (e.g., using CuBr). For example, the synthesis of 1-bromo-3,4,5-trimethoxybenzene can be achieved in good yield from 3,4,5-trimethoxyaniline via this method. researchgate.net By selecting an aniline with the desired substitution pattern of isopropyl and methoxy groups, one could theoretically synthesize various bromo-regioisomers. However, the availability of the requisite aniline starting materials often dictates the practical accessibility of a given regioisomer.

Structure-Reactivity Relationships within Functionalized Bromobenzenes

The reactivity of functionalized bromobenzenes is governed by the complex interplay of electronic and steric effects imparted by their substituents. In the case of this compound and its analogues, the presence of two electron-donating groups (isopropyl and methoxy) makes the aromatic ring electron-rich. studymind.co.uk

This high electron density significantly enhances reactivity in electrophilic aromatic substitution reactions compared to unsubstituted bromobenzene. The activating effects of the alkyl and alkoxy groups dominate over the deactivating effect of the bromine, leading to faster reaction rates. nsf.gov

In the context of palladium-catalyzed cross-coupling reactions, the electronic nature of the aryl bromide is also crucial. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org While electron-withdrawing groups on the aryl halide are often cited as accelerating the rate-determining oxidative addition step, electron-rich substrates are also highly effective, particularly with the advent of modern electron-rich, bulky phosphine (B1218219) ligands. nih.gov These ligands facilitate the formation of the active Pd(0) catalyst and stabilize the intermediates in the catalytic cycle. nih.gov

Kinetic studies on the Suzuki-Miyaura coupling of 4-bromoanisole, a structural analogue of the target compound, show that the reaction proceeds efficiently, highlighting the suitability of electron-rich bromobenzenes as coupling partners. mdpi.com However, significant steric hindrance near the bromine atom can impede the oxidative addition step. For example, aryl bromides with bulky substituents in the ortho-position often require more catalyst or harsher reaction conditions to achieve good conversion in Sonogashira couplings. acs.org For this compound, the substituents are in the meta-positions relative to the bromine, so steric hindrance at the reaction center is minimized, allowing for efficient participation in cross-coupling reactions. The primary structural influence on reactivity in this case would be the enhanced electron density of the C-Br bond, which modulates the oxidative addition step.

Future Prospects and Emerging Research Directions for 1 Bromo 3 Isopropyl 5 Methoxybenzene in Academic Chemical Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by flow chemistry, coupled with the high-throughput capabilities of automated synthesis, presents a significant opportunity for the study and utilization of 1-Bromo-3-isopropyl-5-methoxybenzene. In flow chemistry, reactants are continuously pumped through a network of tubes and reactors, allowing for superior control over temperature, pressure, and reaction time compared to traditional batch synthesis. This can lead to improved yields, higher purity, and enhanced safety.

For a compound like this compound, this technology could be instrumental in optimizing its synthesis and subsequent derivatization. Automated platforms can rapidly screen a wide array of reaction conditions, catalysts, and coupling partners, accelerating the discovery of novel transformations and derivatives. For instance, the generation of Grignard reagents or the performance of Suzuki-Miyaura cross-coupling reactions—common transformations for aryl bromides—can be efficiently optimized using these systems. The ability to quickly vary parameters would allow researchers to fine-tune the selective functionalization at the bromine-bearing carbon, navigating the steric hindrance from the adjacent isopropyl group and the electronic effects of the methoxy (B1213986) group.

| Parameter | Batch Chemistry | Flow Chemistry | Potential Advantage for this compound |

|---|---|---|---|

| Temperature Control | Difficult to maintain uniform temperature | Precise and rapid temperature control | Minimization of side products in exothermic reactions like metalations. |

| Mixing | Often inefficient, leading to local concentration gradients | Efficient and rapid mixing | Improved yields and reaction rates in cross-coupling reactions. |

| Safety | Handling of hazardous intermediates can be risky on a large scale | Small reaction volumes enhance safety | Safer generation and use of reactive organometallic intermediates. |

| Scalability | Often requires re-optimization | Easily scalable by running the system for longer | Seamless transition from laboratory-scale discovery to larger-scale production. |

Photocatalytic and Electrocatalytic Transformations

The fields of photocatalysis and electrocatalysis are revolutionizing organic synthesis by offering mild and selective methods for bond formation. These techniques utilize light or electricity, respectively, to generate highly reactive intermediates from stable precursors. For this compound, these methods open up avenues for novel transformations that are often challenging to achieve through traditional thermal methods.

Photoredox catalysis, a subset of photocatalysis, could enable a variety of cross-coupling reactions. For example, the C-Br bond of this compound could be activated by a photocatalyst to participate in couplings with a wide range of partners, including boronic acids, amines, and thiols, under mild conditions. Electrocatalysis offers a reagent-free method for oxidation and reduction reactions. The aromatic ring or the bromine atom could be selectively functionalized through electrochemically-driven processes, providing a green alternative to the use of harsh chemical oxidants or reductants. Research in this area would likely focus on developing specific catalyst systems and reaction conditions that are tailored to the electronic and steric properties of this compound.

Application of Machine Learning in Predictive Synthesis and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is set to accelerate the pace of chemical discovery. acs.org By analyzing vast datasets of chemical reactions, ML models can predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. acs.orgyoutube.com For this compound, ML could be a powerful tool for predicting its reactivity in various chemical transformations.

For instance, ML models can be trained to predict the regioselectivity of electrophilic aromatic substitutions on derivatives of this compound, guiding the synthesis of complex molecules with high precision. researchgate.netrsc.org Furthermore, predictive models could identify the most effective catalysts for cross-coupling reactions involving this substrate, saving significant experimental time and resources. youtube.com As more data on the reactivity of this and related compounds become available, the accuracy and predictive power of these models will continue to improve, making them an indispensable tool for chemists working with this versatile building block. youtube.com

Sustainable and Biocatalytic Approaches to its Production and Derivatization

In an era of increasing environmental awareness, the development of sustainable and "green" chemical processes is of paramount importance. Biocatalysis, which utilizes enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional synthetic methods.

Future research could focus on developing biocatalytic methods for both the synthesis and derivatization of this compound. For example, halogenating enzymes could potentially be engineered to regioselectively brominate a precursor molecule, offering a green route to the target compound. Similarly, other enzymes could be employed to perform transformations on the this compound scaffold, such as hydroxylation, demethylation, or even cross-coupling reactions, all under mild, aqueous conditions. The high selectivity of enzymes could also be beneficial for creating chiral derivatives, a task that is often challenging using conventional chemistry. The development of such biocatalytic routes would not only reduce the environmental impact of its synthesis but also expand the range of accessible derivatives.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Bromo-3-isopropyl-5-methoxybenzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized aromatic ring. For example:

- Electrophilic aromatic substitution : Use Lewis acids (e.g., FeBr₃) to direct bromine to the meta position relative to the isopropyl and methoxy groups. Optimize reaction temperature (e.g., 0–25°C) to minimize polybromination .

- Cross-coupling precursors : Start with 3-isopropyl-5-methoxybenzene derivatives and employ halogen exchange reactions using CuBr₂ or NBS (N-bromosuccinimide) under controlled light exposure .

- Purification : Flash column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by GC/HPLC) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- GC/HPLC : Quantify purity (>95%) using internal standards and retention time matching .

- NMR spectroscopy : Confirm substitution patterns via ¹H NMR (e.g., methoxy singlet at ~3.8 ppm, isopropyl splitting) and ¹³C NMR (aromatic carbons at 110–150 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 257.03) .

Q. How should researchers handle storage and stability testing for this compound?

Methodological Answer:

- Storage : Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis .

- Stability assays : Monitor decomposition via periodic GC analysis. Degradation products (e.g., de-brominated analogs) indicate light sensitivity; add stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

Q. What are the key spectral databases or reference materials for verifying this compound?

Methodological Answer:

Q. How can researchers troubleshoot low yields in the bromination step?

Methodological Answer:

- Reagent stoichiometry : Ensure Br₂ or NBS is in slight excess (1.2–1.5 equiv.) to compensate for side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency vs. nonpolar solvents .

- Temperature control : Lower temperatures (0–5°C) reduce di-bromination; use ice baths for exothermic reactions .

Advanced Research Questions

Q. How do the isopropyl and methoxy substituents influence regioselectivity in further functionalization reactions?

Methodological Answer:

- Steric/electronic effects : The methoxy group (strong electron donor) directs electrophiles to the para position, while the bulky isopropyl group sterically hinders ortho substitution. Computational DFT studies (e.g., Gaussian) predict charge distribution and reactive sites .

- Experimental validation : Perform competitive reactions with model substrates (e.g., 1-Bromo-3,5-dimethoxybenzene) to isolate substituent effects .

Q. What strategies mitigate palladium catalyst poisoning in cross-coupling reactions involving this compound?

Methodological Answer:

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

Q. What are the implications of conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Contradiction analysis : Discrepancies may arise from crystallinity or hydrate formation. Use DSC (differential scanning calorimetry) to detect polymorphs and quantify solubility via UV-Vis spectroscopy in saturated solutions .

- Solvent mixtures : Test binary systems (e.g., THF/water) to enhance solubility for catalytic applications .

Q. How does the compound’s stability vary under oxidative vs. reductive conditions?

Methodological Answer:

- Oxidative stress tests : Expose to O₃ or mCPBA (meta-chloroperbenzoic acid) and monitor degradation via TLC/GC-MS. Methoxy groups are prone to demethylation under strong oxidation .

- Reductive stability : Treat with NaBH₄ or LiAlH₄; bromine may undergo elimination or reduction, requiring inert atmospheres and low temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.